5-Bromo-2-(2-bromopropyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
5-bromo-2-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H8Br2N2/c1-5(8)2-7-10-3-6(9)4-11-7/h3-5H,2H2,1H3 |
InChI Key |
UJIHTMXGNNQYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=N1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 2 Bromopropyl Pyrimidine and Analogous Structures
Precursor Synthesis and Halogenation Reactions of Pyrimidine (B1678525) Ring
The foundation for the synthesis of 5-Bromo-2-(2-bromopropyl)pyrimidine lies in the careful construction and selective halogenation of the pyrimidine ring. This involves both the synthesis of appropriately substituted pyrimidine precursors and the regioselective introduction of a bromine atom at the C-5 position.
Regioselective Bromination of the Pyrimidine Core
The introduction of a bromine atom at the 5-position of the pyrimidine ring is a critical step. The electron-deficient nature of the pyrimidine ring generally directs electrophilic substitution to the 5-position, which is the most electron-rich.
Various brominating agents and conditions have been developed to achieve this transformation with high regioselectivity. A common method involves the reaction of a pyrimidine derivative with bromine in a suitable solvent. For instance, the bromination of pyrimidine can be achieved by reacting its hydrogen halide addition salt with bromine at an elevated temperature in an inert organic solvent like nitrobenzene. google.com This process has been shown to yield 5-bromopyrimidine (B23866) in good yields and is adaptable for commercial use. google.com
Another approach utilizes N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst or under specific reaction conditions to enhance regioselectivity. mdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a highly regioselective bromination at the C3 position has been achieved using potassium bromide in the presence of phenyliodine(III) diacetate (PIDA) in water, yielding the desired products in high yields. nih.gov While this applies to a different heterocyclic system, the principles of activating the substrate or the halogenating agent can be extrapolated to pyrimidine systems.
The synthesis of 5-bromo-2-substituted pyrimidine compounds can also be accomplished in a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds as raw materials. google.com This method is noted for its simplicity, safety, and cost-effectiveness. google.com Furthermore, patents describe the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) through bromination followed by chlorination, highlighting the industrial relevance of these intermediates. patsnap.comgoogle.com The bromination step in these processes often involves reagents like hydrobromic acid and hydrogen peroxide. patsnap.comgoogle.com
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Pyrimidine hydrogen halide salt | Bromine | 5-Bromopyrimidine | Good | google.com |
| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | 5-Bromo-2-hydroxypyrimidine | Not specified | patsnap.comgoogle.com |
| 2-Bromomalonaldehyde, Acetamidine hydrochloride | Acetic acid | 2-Methyl-5-bromopyrimidine | 43% | google.com |
Synthesis of Pyrimidine Precursors with Alkyl Side Chains
The synthesis of pyrimidine precursors already bearing an alkyl side chain at the 2-position provides an alternative route. These precursors can then be subjected to bromination at the 5-position. General pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.comnumberanalytics.com By choosing an appropriate amidine, a specific alkyl group can be introduced at the 2-position of the pyrimidine ring.
For instance, reacting a suitable 1,3-dicarbonyl compound with propionamidine would yield a 2-propylpyrimidine (B1626694) derivative. This can be achieved through various established methods for pyrimidine synthesis. organic-chemistry.org Once the 2-alkylpyrimidine is formed, the subsequent step would be the regioselective bromination at the 5-position as described in the previous section.
The introduction of alkyl side chains can also be achieved through lithiation of the pyrimidine ring followed by reaction with an alkyl halide. researchgate.net This method offers a way to introduce a variety of alkyl groups onto the pyrimidine core.
Introduction of the 2-(2-Bromopropyl) Moiety
With the 5-bromo-pyrimidine core established, the next critical phase is the introduction and subsequent modification of the side chain at the 2-position to form the 2-(2-bromopropyl) group.
Alkylation Strategies at the Pyrimidine 2-Position
Direct alkylation at the 2-position of a pre-brominated pyrimidine can be challenging due to the electron-withdrawing nature of the bromine atom and the pyrimidine ring itself. However, nucleophilic substitution reactions on a 2-halopyrimidine are a viable strategy. For example, a 5-bromo-2-chloropyrimidine can serve as a key intermediate. chemicalbook.comchemicalbook.com This compound can react with an appropriate organometallic reagent, such as a propyl Grignard or organolithium reagent, to introduce the propyl side chain.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed to attach an alkyl group at the 2-position. nih.gov These methods offer a high degree of control and functional group tolerance.
Another strategy involves the direct C-H alkylation of the pyrimidine ring. While challenging, recent advances in catalysis have made this approach more feasible. acs.org
Bromination of Alkyl Side Chains for α-Bromoalkylation
Once the 2-propyl side chain is in place, the final step is the selective bromination of the side chain at the second carbon (α-position relative to the ring is the first carbon of the propyl group). This type of reaction is typically achieved through radical halogenation. pearson.comlibretexts.orglibretexts.org
N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic and allylic brominations, and by extension, for the bromination of alkyl side chains on heteroaromatic rings. libretexts.orglibretexts.org The reaction is usually initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The selectivity for the second position of the propyl group over the first (benzylic-like) position can be influenced by steric and electronic factors.
The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the alkyl side chain to form a carbon radical. youtube.com This radical then reacts with a bromine source, such as Br₂ or NBS, to form the brominated product and regenerate the bromine radical. youtube.com
| Substrate | Reagent(s) | Product | Reference |
| Alkylbenzene | N-Bromosuccinimide (NBS) | Benzylic bromide | libretexts.orglibretexts.org |
| Toluene | Bromine, Light/Heat | Benzyl bromide | youtube.com |
Multi-Step Synthetic Sequences for Compound Assembly
The complete synthesis of this compound is a multi-step process that combines the strategies discussed above. A plausible synthetic route could be:
Synthesis of a 2-propylpyrimidine precursor: This could be achieved by condensing a suitable 1,3-dicarbonyl compound with propionamidine.
Regioselective bromination of the pyrimidine ring: The 2-propylpyrimidine is then brominated at the 5-position using a suitable brominating agent like NBS or bromine.
Side-chain bromination: The resulting 5-bromo-2-propylpyrimidine (B13032268) is then subjected to radical bromination using NBS and a radical initiator to introduce the bromine atom at the second position of the propyl side chain.
An alternative sequence could involve:
Preparation of 5-bromo-2-chloropyrimidine: This can be synthesized from 2-hydroxypyrimidine. chemicalbook.comchemicalbook.com
Introduction of the propyl side chain: The 5-bromo-2-chloropyrimidine can be reacted with a propyl Grignard reagent or undergo a cross-coupling reaction to yield 5-bromo-2-propylpyrimidine.
Side-chain bromination: The final bromination of the propyl side chain would then be carried out as described above.
A study on the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones utilized a lithiation-substitution protocol to introduce various substituents at the C-6 position, followed by bromination at the C-5 position. nih.gov While the target molecule and substitution pattern are different, the principles of sequential functionalization are applicable.
Optimized Reaction Conditions and Synthetic Efficiency
Catalytic Approaches in Pyrimidine Functionalization
The functionalization of the pyrimidine ring is a cornerstone of synthesizing complex derivatives. Both transition-metal-catalyzed and metal-free approaches have been developed to introduce substituents at various positions of the pyrimidine core with high regioselectivity. researchgate.netcolab.ws
Transition-Metal Catalysis: Palladium, copper, and ruthenium catalysts are frequently employed for pyrimidine functionalization. acs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as those developed by Liebeskind and Srogl, utilize 2-pyrimidinyl sulfides activated with copper and zinc salts to couple with various partners. acs.org Ruthenium catalysts have been shown to be effective in the late-stage functionalization of complex molecules, including nucleosides. researchgate.net More recent advancements have combined palladium catalysis with visible-light photoredox catalysis to achieve C-H arylation at room temperature using aryldiazonium salts. researchgate.net A significant challenge in these transformations is overcoming side reactions, such as pseudoconjugated addition at position 6, which disrupts the aromaticity of the pyrimidine ring. acs.org
Metal-Free Catalysis and C-H Functionalization: There is growing interest in metal-free C-H functionalization to avoid metal contamination in the final products. rsc.org One such approach involves converting pyrimidines into N-arylpyrimidinium salts, which can then be cleaved and reconstructed to form diverse heterocyclic structures. researchgate.net Another strategy uses potassium tert-butoxide to catalyze halogen transfer from 2-halothiophenes to N-heteroarenes, enabling subsequent C-H etherification. researchgate.net For the introduction of alkyl groups, an efficient nucleophilic aromatic substitution (SNAr) approach has been developed that does not require precious metal catalysts and is compatible with alkyl magnesium halides (Grignard reagents). acs.orgacs.org This method allows for the synthesis of 2-alkylpyrimidines in good to high yields at room temperature. acs.orgacs.org
The table below summarizes selected catalytic approaches for pyrimidine functionalization.
Table 1: Catalytic Approaches in Pyrimidine Functionalization
| Catalytic System | Reaction Type | Target Position | Key Features |
|---|---|---|---|
| Palladium/Copper/Zinc | Cross-coupling | C-2 | Utilizes 2-pyrimidinyl sulfides as starting materials. acs.org |
| Ruthenium | C-H Functionalization | Various | Useful for late-stage functionalization of complex molecules. researchgate.net |
| Palladium/Photoredox | C-H Arylation | Various | Allows for reaction at ambient temperature. researchgate.net |
| Metal-Free (SNAr) | Alkylation | C-2 | Employs Grignard reagents; no precious metal catalyst needed. acs.orgacs.org |
Solvent Effects and Temperature Control in Bromination and Alkylation Reactions
The choice of solvent and precise temperature control are critical for maximizing yield and minimizing side products during the bromination and alkylation steps required for the synthesis of compounds like this compound.
Bromination: The bromination of the pyrimidine ring at the C-5 position is a common transformation. The reaction can be performed using various brominating agents, and the efficiency is highly dependent on the solvent and temperature. A study on the bromination of uridine (B1682114) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) highlighted the significant impact of these parameters. nih.gov While the reaction proceeds in dichloromethane (B109758) (CH₂Cl₂), using more polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) can dramatically reduce reaction times. nih.gov For example, the bromination of 2′,3′,5′-tri-O-acetyluridine with DBH and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in DMF is complete in just 0.3 hours, compared to 6 hours in CH₂Cl₂ at the same temperature. nih.gov
Temperature also plays a crucial role. Elevating the temperature from 25 °C to 40 °C in CH₂Cl₂ can shorten the reaction time from 6 hours to 2 hours for the same reaction. nih.gov In another process, the bromination of a pyrimidine hydrogen halide salt is carried out at an elevated temperature of 125–135 °C in an inert organic solvent like nitrobenzene, which helps to control the reaction and allow for efficient mixing. google.com
The following table illustrates the effect of solvent and temperature on a representative bromination reaction.
Table 2: Optimization of Bromination of 2′,3′,5′-tri-O-acetyluridine with DBH/TMSOTf
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 25 | 6 | 94 |
| 2 | CH₂Cl₂ | 40 | 2 | 98 |
| 3 | CH₃CN | 25 | 2.5 | 90 |
| 4 | DMF | 25 | 0.3 | 98 |
Data sourced from a study on the bromination of uridine nucleosides. nih.gov
Alkylation: For the alkylation step, such as the introduction of the propyl group at the C-2 position, solvent and temperature are equally important. In SNAr reactions involving Grignard reagents, the process is typically performed at room temperature to prevent decomposition of the activated pyrimidine electrophile. acs.org In other alkylation protocols, optimization of conditions is key to achieving selectivity. For instance, in the O-alkylation of a pyrimidin-2(1H)-one, the choice of solvent was found to significantly impact the reaction time. nih.gov Using acetone (B3395972) as a solvent at reflux temperature allowed the reaction to complete in just 30 minutes, whereas using acetonitrile required a longer time. nih.gov The nature of the leaving group on the alkylating agent also affects the yield, with iodides generally providing better results than bromides or chlorides. nih.gov
The table below shows the optimization of an alkylation reaction.
Table 3: Optimization of Alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 16.0 | reflux | 87 |
| 2 | MeCN | 1.0 | reflux | 90 |
| 3 | Acetone | 0.5 | reflux | 93 |
| 4 | THF | 1.0 | reflux | 91 |
Reaction performed with an iodomethyl pyrimidine derivative. Data sourced from a study on the chemoselective O-alkylation of pyrimidones. nih.gov
Chemical Reactivity and Transformation Pathways of 5 Bromo 2 2 Bromopropyl Pyrimidine
Reactivity of the Pyrimidine (B1678525) Bromine at Position 5
The bromine atom attached to the pyrimidine ring is an aryl bromide and is generally less reactive than the alkyl bromide of the bromopropyl group. However, it readily participates in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. The electron-deficient nature of the pyrimidine ring also influences its reactivity. wikipedia.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine at position 5 of the pyrimidine ring serves as an excellent handle for such transformations. jocpr.com These reactions allow for the introduction of a wide variety of substituents onto the pyrimidine core.
Suzuki-Miyaura Coupling: This reaction pairs the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. illinois.edu The reaction is catalyzed by a palladium complex and requires a base. illinois.edumdpi.com Due to its versatility and the commercial availability of a vast array of boronic acids, the Suzuki-Miyaura coupling is a favored method for creating aryl- or heteroaryl-substituted pyrimidines. mdpi.comnih.gov Studies have shown that electron-rich boronic acids tend to give better yields in these couplings. mdpi.com Nickel catalysts have also been explored as a more economical alternative to palladium for the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866). acs.org
Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. harvard.edu However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromopyrimidine and a terminal alkyne. wikipedia.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgrsc.org The Sonogashira coupling is a highly efficient method for synthesizing 5-alkynylpyrimidines, which are valuable precursors for more complex heterocyclic structures. researchgate.netrsc.org Research has demonstrated that these reactions can be carried out under mild, room temperature conditions. soton.ac.uk
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidine Derivatives
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl/heteroaryl-pyrimidines | mdpi.com |
| Stille | Organostannanes | Pd(0) catalyst | 5-Substituted pyrimidines | wikipedia.org |
| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst | 5-Alkynylpyrimidines | wikipedia.org |
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the bromine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. The stability of the intermediate Meisenheimer complex is a key factor in the success of these reactions. wikipedia.org For SNAr to occur readily, the ring is often activated by strongly electron-withdrawing groups. wikipedia.orgyoutube.com While less common for simple 5-bromopyrimidines without additional activating groups, this pathway can be a viable strategy for introducing heteroatom nucleophiles. acs.org
Metal-halogen exchange offers a powerful method to convert the C-Br bond at position 5 into a C-metal bond, creating a potent nucleophilic center on the pyrimidine ring. wikipedia.org This is typically achieved by treating the 5-bromopyrimidine with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. researchgate.nettcnj.edu The resulting 5-lithiopyrimidine species can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov This two-step sequence of bromine-lithium exchange followed by electrophilic quench provides access to a diverse array of 5-substituted pyrimidines that may not be accessible through other methods. researchgate.net
Reactivity of the Bromopropyl Moiety at Position 2
The bromine atom on the propyl side chain is an alkyl bromide, which is generally more susceptible to nucleophilic attack than the aryl bromide on the pyrimidine ring. This difference in reactivity allows for selective manipulation of the bromopropyl group.
The secondary bromine on the propyl chain is a good leaving group and is readily displaced by a variety of nucleophiles in classic SN2 reactions. This provides a straightforward route to introduce diverse functionalities at this position.
Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds can displace the bromide to form new carbon-nitrogen bonds. This is a common strategy for building larger molecules containing the pyrimidine scaffold.
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can act as oxygen nucleophiles, leading to the formation of ethers and esters, respectively.
Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can react to form thioethers, which are important in various biologically active compounds.
The bromopropyl chain can participate in intramolecular cyclization reactions, where a nucleophilic center elsewhere in the molecule attacks the carbon bearing the bromine. For instance, if the pyrimidine ring is functionalized with a nucleophilic group, or if a nucleophile is introduced at another position, it can lead to the formation of fused heterocyclic systems. Domino alkylation-cyclization reactions involving similar bromo-functionalized precursors have been shown to be an efficient method for constructing fused ring systems like thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org This type of reaction often proceeds through an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization step.
Radical Reactions of Brominated Alkyl Chains
The 2-bromopropyl substituent on the pyrimidine ring is a key site for radical-mediated transformations. The carbon-hydrogen bonds on the propyl chain, particularly at the carbon adjacent to the pyrimidine ring (the α-carbon), exhibit reactivity analogous to that of benzylic C-H bonds. This enhanced reactivity stems from the ability of the pyrimidine ring to stabilize an adjacent radical through resonance. libretexts.orgyoutube.com
The initiation of radical reactions typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires heat or light. Once a radical is generated, it can abstract a hydrogen atom from the 2-bromopropyl chain, preferentially from the α-carbon, to form a resonance-stabilized radical intermediate. This intermediate can then participate in a variety of synthetic transformations.
One of the most common radical reactions is further halogenation. For instance, treatment of a similar alkyl-substituted aromatic compound with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination at the benzylic-like position. libretexts.orgchemistrysteps.com This suggests that 5-Bromo-2-(2-bromopropyl)pyrimidine could potentially undergo further bromination on the propyl chain under radical conditions.
Another significant application of radical chemistry at this position is in the formation of new carbon-carbon bonds. The generated radical can add to alkenes or alkynes in both intermolecular and intramolecular fashion, providing a pathway to more complex molecular architectures. These radical additions are kinetically controlled and are particularly useful for the construction of five-membered rings in intramolecular cyclizations. libretexts.org
The table below summarizes potential radical reactions involving the alkyl chain of this compound, based on known reactivities of similar structures.
| Reaction Type | Reagents | Potential Product(s) | Notes |
| Radical Bromination | NBS, Radical Initiator (e.g., AIBN) | 5-Bromo-2-(1,2-dibromopropyl)pyrimidine | Selective bromination at the α-carbon of the propyl chain. libretexts.orgchemistrysteps.com |
| Radical Addition to Alkenes | Alkene, Radical Initiator | Extended alkyl chain derivatives | Formation of new C-C bonds. libretexts.org |
| Dehalogenation | Tributyltin hydride (Bu3SnH), AIBN | 5-Bromo-2-propylpyrimidine (B13032268) | Reduction of the aliphatic bromine. libretexts.org |
This table presents potential reactions based on established principles of radical chemistry and may not represent experimentally verified outcomes for this compound specifically.
Chemoselectivity in Multi-Halogenated Pyrimidine Systems
The presence of two bromine atoms in different chemical environments within this compound—one on the aromatic pyrimidine ring and one on the aliphatic propyl side chain—gives rise to the potential for chemoselective reactions. The ability to selectively transform one bromine site while leaving the other intact is a powerful tool in synthetic chemistry.
The carbon-bromine bond on the pyrimidine ring (aromatic C-Br) and the C-Br bond on the propyl chain (aliphatic C-Br) exhibit distinct reactivities. The aromatic C-Br bond is generally less reactive in nucleophilic substitution reactions due to the higher bond strength of the sp² C-Br bond compared to the sp³ C-Br bond and the electron-withdrawing nature of the pyrimidine ring. However, it is highly susceptible to transformations via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.
Conversely, the aliphatic C-Br bond is more prone to nucleophilic substitution (SN1 and SN2) and elimination reactions. The proximity of the pyrimidine ring can influence the reaction pathway. For instance, the formation of a carbocation at the α-carbon in an SN1 reaction would be stabilized by the adjacent aromatic ring.
This differential reactivity allows for the selective functionalization of either the pyrimidine core or the alkyl side chain. For example, a nucleophile would likely displace the bromine on the propyl chain, leaving the bromine on the pyrimidine ring untouched. Conversely, a palladium-catalyzed cross-coupling reaction could be employed to selectively functionalize the 5-position of the pyrimidine ring.
The distinct reactivity of the two bromine atoms in this compound can be strategically exploited in convergent synthetic approaches. Convergent synthesis involves the separate synthesis of fragments of a target molecule, which are then coupled together in the final stages. nih.gov This strategy is often more efficient than a linear synthesis, especially for complex molecules.
In the context of this compound, one could envision a strategy where the aliphatic bromine is first substituted with a desired functional group or building block. Subsequently, the aromatic bromine could be utilized as a handle for a palladium-catalyzed cross-coupling reaction to introduce another fragment. This stepwise functionalization allows for the controlled and efficient assembly of complex molecules.
The table below outlines a hypothetical convergent synthesis strategy utilizing the differential reactivity of this compound.
| Step | Reaction Type | Reactive Site | Reagents | Intermediate/Product |
| 1 | Nucleophilic Substitution | Aliphatic C-Br | Nu- (e.g., R-OH, R-NH2) | 5-Bromo-2-(2-substituted-propyl)pyrimidine |
| 2 | Suzuki Cross-Coupling | Aromatic C-Br | Ar-B(OH)2, Pd catalyst, Base | 5-Aryl-2-(2-substituted-propyl)pyrimidine |
This table illustrates a conceptual synthetic pathway and the specific conditions would require experimental optimization.
This ability to perform selective and sequential reactions makes di-halogenated pyrimidines like this compound valuable intermediates in the synthesis of diverse chemical libraries for drug discovery and materials science. The strategic manipulation of their reactivity opens up a vast chemical space for the creation of novel and functionalized pyrimidine derivatives.
Structural Characterization Methodologies for 5 Bromo 2 2 Bromopropyl Pyrimidine
Advanced Spectroscopic Techniques for Molecular Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-(2-bromopropyl)pyrimidine is expected to show distinct signals corresponding to each unique proton environment. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, would appear in the downfield region. The protons of the 2-bromopropyl side chain would appear further upfield. The chemical shifts are influenced by the electronegativity of adjacent atoms (bromine, nitrogen) and anisotropic effects from the pyrimidine ring. The expected splitting patterns, governed by spin-spin coupling, would reveal the neighboring protons for each signal. For instance, the methine (CH) proton on the side chain would likely appear as a multiplet due to coupling with both the methyl (CH₃) and methylene (B1212753) (CH₂) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. Carbons attached to electronegative atoms like bromine and nitrogen are shifted downfield. For example, the carbon atoms of the pyrimidine ring would resonate at a lower field compared to the aliphatic carbons of the propyl side chain. The carbon atom directly bonded to bromine in the side chain (C2 of the propyl group) would be significantly deshielded. Based on data for related structures like 2-bromo-2-methylpropane, the carbon bearing the bromine can be expected at a chemical shift of approximately 62.5 ppm, while the adjacent methyl carbons appear around 36.4 ppm. docbrown.info
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the 2-bromopropyl chain and the pyrimidine ring. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and general spectroscopic principles.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyrimidine H-4/H-6 | ~8.8 - 9.0 | Singlet | ~158 - 160 |
| Propyl CH (C-2') | ~4.5 - 4.8 | Multiplet | ~45 - 50 |
| Propyl CH₂ (C-1') | ~3.3 - 3.6 | Multiplet | ~35 - 40 |
| Propyl CH₃ (C-3') | ~1.8 - 2.0 | Doublet | ~20 - 25 |
| Pyrimidine C-2 | - | - | ~165 - 170 |
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.
For this compound (C₇H₈Br₂N₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, the molecular ion would appear as a cluster of peaks with a 1:2:1 intensity ratio, corresponding to [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br, one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br).
Electron Impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for bromo-compounds involve the loss of a bromine radical (•Br), leading to significant peaks at [M-79]⁺ and [M-81]⁺. Other likely fragmentations include cleavage of the C-C bond in the side chain, such as the loss of a bromomethyl radical or the entire 2-bromopropyl group. The fragmentation of the pyrimidine ring itself can also occur, though it is generally more stable than the side chain. sapub.orgmiamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predicted m/z values based on expected fragmentation patterns.
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 298/300/302 | [C₇H₈Br₂N₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺, [M+4]⁺) |
| 219/221 | [M-Br]⁺ | Loss of a bromine radical |
| 179 | [M-C₃H₆Br]⁺ | Loss of the 2-bromopropyl radical |
| 121/123 | [C₃H₆Br]⁺ | 2-bromopropyl cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would display several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net
C-Br Stretching: The C-Br bond vibrations are typically found in the lower frequency (fingerprint) region of the spectrum, usually between 600 and 500 cm⁻¹.
CH₂/CH₃ Bending: The scissoring and bending vibrations for the methylene and methyl groups of the side chain would appear around 1460 cm⁻¹ and 1380 cm⁻¹. researchgate.net
The absence of broad bands in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on molecular structure in a solution or gas phase, X-ray crystallography offers an unparalleled, precise determination of the atomic arrangement in the solid state. This technique would provide the definitive three-dimensional structure of this compound, assuming a suitable single crystal can be grown.
A successful crystallographic analysis would yield a detailed model of the molecule, providing precise measurements of all bond lengths, bond angles, and dihedral (torsional) angles. For example, in the related compound 5-Bromo-2-iodopyrimidine, the C-Br bond length was determined to be approximately 1.88 Å, and the internal angles of the pyrimidine ring were found to be near 120°, consistent with its aromatic character. researchgate.net Similar data for this compound would confirm the geometry of the pyrimidine ring and the conformation of the flexible 2-bromopropyl side chain in the crystal lattice.
Table 3: Representative Bond Data from X-ray Crystallography of Analogous Pyrimidines Data from related structures used to predict expected values.
| Parameter | Atom(s) Involved | Expected Value | Reference Compound |
|---|---|---|---|
| Bond Length | C-Br (ring) | ~1.88 Å | 5-Bromo-2-iodopyrimidine researchgate.net |
| Bond Length | C-N (ring) | ~1.33 Å | 5-Bromo-2-iodopyrimidine researchgate.net |
| Bond Angle | N-C-N (ring) | ~126° | 5-Bromo-2-iodopyrimidine researchgate.net |
| Bond Angle | C-C-Br (side chain) | ~109.5° | (Predicted, sp³ carbon) |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This analysis identifies non-covalent intermolecular interactions, such as halogen bonding (involving the bromine atoms), dipole-dipole interactions, and van der Waals forces, which govern the crystal packing. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability. The analysis would show the repeating unit cell of the crystal and the symmetry relationships between adjacent molecules.
Theoretical and Computational Chemistry Studies of 5 Bromo 2 2 Bromopropyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For 5-Bromo-2-(2-bromopropyl)pyrimidine, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Electrostatic Potential)
An analysis of the electronic structure would elucidate the distribution of electrons within the molecule, which is key to predicting its chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of the HOMO and LUMO are critical for understanding a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO would be a key parameter in assessing the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be distributed over the pyrimidine (B1678525) ring and the bromine atoms, while the LUMO would also be centered on the electron-deficient pyrimidine ring.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. This would be crucial for predicting how the molecule would interact with other polar molecules and ions. In this compound, the nitrogen atoms of the pyrimidine ring would be expected to be regions of negative potential, while the hydrogen atoms and the regions around the bromine atoms would exhibit positive potential.
A hypothetical data table for such an analysis might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available |
| MP2 | cc-pVTZ | Data not available | Data not available | Data not available |
Molecular Geometry Optimization and Conformer Analysis
To understand the three-dimensional structure of this compound, its geometry would need to be optimized using computational methods. This process finds the lowest energy arrangement of the atoms.
Conformational Analysis: Due to the rotatable single bond between the pyrimidine ring and the bromopropyl group, this compound can exist in different spatial arrangements or conformations. A thorough conformer analysis would be necessary to identify the most stable conformer(s) and the energy barriers between them. This would involve systematically rotating the dihedral angles and calculating the energy of each resulting structure.
The results of a geometry optimization for the most stable conformer would be presented in a table of bond lengths, bond angles, and dihedral angles.
Table: Predicted Geometric Parameters for this compound (Hypothetical)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2-C(propyl) | Data not available |
| C5-Br(ring) | Data not available |
| C(propyl)-Br(propyl) | Data not available |
| **Bond Angles (°) ** | |
| N1-C2-N3 | Data not available |
| C4-C5-Br(ring) | Data not available |
| C2-C(propyl)-C(propyl) | Data not available |
| **Dihedral Angles (°) ** |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: Calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for the structural elucidation of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic functional groups present in the molecule, such as the C-Br and C=N vibrations.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Computational Modeling of Key Synthetic Steps
The synthesis of this compound likely involves several steps. Computational modeling could be used to investigate the thermodynamics and kinetics of these reactions, helping to optimize reaction conditions. For instance, the bromination of the pyrimidine ring or the introduction of the bromopropyl side chain could be modeled.
Transition State Analysis for Reactivity Prediction
To understand the reactivity of this compound in, for example, nucleophilic substitution reactions at the brominated carbon centers, a transition state analysis would be essential.
Transition State Searching: This involves locating the saddle point on the potential energy surface that connects the reactants to the products. The energy of this transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would confirm that the identified transition state correctly connects the reactants and products, providing a detailed picture of the reaction pathway.
A hypothetical data table for a transition state analysis of a substitution reaction might include:
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic attack on the propyl chain | Data not available | Data not available | Data not available | Data not available |
Molecular Dynamics Simulations (if applicable to conformational studies)
Information regarding molecular dynamics simulations for the conformational study of this compound is not available in the searched scientific literature.
Table of Compounds Mentioned:
As no specific research article on this compound was found, a table of mentioned compounds cannot be generated based on the requested content.
Applications of 5 Bromo 2 2 Bromopropyl Pyrimidine in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate for Functionalized Pyrimidines
The strategic placement of two bromine atoms on the "5-Bromo-2-(2-bromopropyl)pyrimidine" molecule underpins its utility as a key synthetic intermediate. The bromine atom at the 5-position of the pyrimidine (B1678525) ring is an aryl bromide, making it amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a vast array of substituents, including alkyl, aryl, and alkynyl groups, at this position.
Simultaneously, the bromine atom on the 2-propyl side chain is an alkyl bromide, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, azides, thiols, and cyanides. The differential reactivity of the aryl and alkyl bromides enables chemists to perform selective, stepwise modifications, providing precise control over the final molecular structure. This controlled derivatization is crucial for creating libraries of compounds with diverse functionalities for applications in drug discovery and materials science.
Table 1: Potential Reactions at the Brominated Positions
| Position | Type of Bromide | Common Reactions | Potential Substituents |
| C5-Position | Aryl Bromide | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl, Heteroaryl, Alkyl, Alkynyl, Amino groups |
| Propyl Chain | Alkyl Bromide | Nucleophilic Substitution (SN2) | Amines, Azides, Thiols, Cyanides, Ethers |
Scaffold for the Development of Novel Heterocyclic Systems
The inherent reactivity of "this compound" makes it an excellent starting material for the synthesis of more complex, multi-ring systems. Its bifunctional nature allows it to act as a linchpin in cyclization reactions, leading to the formation of novel heterocyclic architectures.
Precursor to Fused Pyrimidine Architectures
The compound serves as an ideal precursor for constructing fused pyrimidine systems, which are prevalent in many biologically active molecules. Intramolecular cyclization reactions are a key strategy in this regard. For instance, by introducing a nucleophile at the 5-position that can subsequently react with the electrophilic carbon of the 2-bromopropyl chain, a new ring can be fused to the pyrimidine core. The specific nature of the nucleophile and the reaction conditions can be tailored to control the size and type of the fused ring, leading to diverse structures such as pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. These fused systems are of significant interest due to their frequent appearance in approved drugs and clinical candidates.
Building Block for Macrocyclic or Polycyclic Compounds
Beyond simple fused systems, "this compound" can be employed as a building block in the synthesis of more elaborate macrocyclic or polycyclic compounds. Its two reactive handles can be used to connect to other molecular fragments in a sequential manner. For example, one bromine atom can be used to attach the pyrimidine to a larger molecular scaffold, while the second bromine can be used to initiate or complete a macrocyclization reaction. This approach is particularly valuable in the design of compounds that can target complex biological interfaces, such as protein-protein interactions, which often require larger, more conformationally constrained molecules.
Derivatization for Probe and Ligand Synthesis
The ability to selectively functionalize "this compound" at two distinct sites makes it a powerful tool for the synthesis of molecular probes and ligands. These specialized molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function or to modulate their activity.
By attaching reporter groups, such as fluorescent dyes or biotin tags, to one of the reactive sites, researchers can create chemical probes to visualize and track biological processes. For instance, a fluorescent tag could be installed via nucleophilic substitution on the propyl chain, while the 5-position is modified with a group designed to bind to a specific protein. This allows for the precise labeling and imaging of the target protein within a cellular environment.
Similarly, the compound can be used to construct high-affinity ligands. The pyrimidine core can serve as a central scaffold, with different functional groups introduced at the two bromine positions to optimize binding interactions with a biological target. This modular approach facilitates the rapid synthesis of a library of related ligands, enabling systematic structure-activity relationship (SAR) studies to identify the most potent and selective compounds.
Future Research Directions and Perspectives in Pyrimidine Chemistry
Development of Greener Synthetic Routes for Halogenated Pyrimidines
The synthesis of halogenated pyrimidines traditionally involves methods that can be hazardous and environmentally taxing. Future research will likely prioritize the development of more sustainable and "green" synthetic pathways. These efforts are expected to focus on several key areas:
Atom Economy: Maximizing the incorporation of all starting materials into the final product is a central principle of green chemistry. Future syntheses of 5-Bromo-2-(2-bromopropyl)pyrimidine will aim for high atom economy, minimizing waste.
Safer Solvents and Reagents: A significant push is anticipated towards replacing hazardous solvents and reagents with safer alternatives. researchgate.net This could involve the use of water, supercritical fluids, or biodegradable solvents in the synthesis process. For instance, the use of less toxic brominating agents could be explored to introduce the bromine atoms onto the pyrimidine (B1678525) ring and the propyl side chain. chemicalbook.com
Catalytic Methods: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a hallmark of green chemistry. rsc.org Research could focus on developing novel catalysts for the efficient and selective synthesis of this compound, potentially reducing the number of synthetic steps and the energy required. researchgate.net
Renewable Feedstocks: While challenging for a highly functionalized molecule like this, long-term research could investigate the possibility of deriving key structural motifs from renewable resources, aligning with the principles of sustainable chemistry. epa.gov
| Synthetic Strategy | Traditional Approach | Potential Greener Alternative | Anticipated Benefits |
| Bromination | Use of elemental bromine | N-Bromosuccinimide (NBS) in an ionic liquid | Reduced toxicity and easier handling |
| Solvent | Chlorinated solvents | Water or bio-based solvents | Lower environmental impact and improved safety |
| Energy Input | High-temperature reflux | Microwave or ultrasound irradiation | Faster reaction times and reduced energy consumption researchgate.netnih.gov |
Exploration of Novel Catalytic Transformations for Selective Functionalization
The two bromine atoms on this compound offer reactive handles for a variety of chemical transformations. Future research is expected to heavily leverage modern catalytic methods to selectively functionalize this molecule, thereby accessing a diverse range of new derivatives.
Cross-Coupling Reactions: The bromo-substituent at the 5-position of the pyrimidine ring is a prime site for well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.com These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, creating a library of novel compounds.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. researchgate.netcolab.ws Future studies could explore the selective catalytic functionalization of the C-H bonds on the pyrimidine ring, offering a more atom-economical route to new derivatives without the need for pre-functionalization. nih.gov
Selective Functionalization of the Alkyl Bromide: The 2-bromopropyl side chain provides another site for modification. Research could focus on developing catalytic methods for the selective substitution of this bromine atom, for example, through nucleophilic substitution or radical reactions, to introduce various functional groups. acs.org
| Transformation | Potential Catalyst | Functional Group Introduced | Potential Application of Product |
| Suzuki Coupling | Palladium-based catalyst | Aryl or Heteroaryl | Medicinal Chemistry Scaffolds |
| Sonogashira Coupling | Copper/Palladium co-catalyst | Alkynyl | Materials Science (e.g., organic electronics) |
| Buchwald-Hartwig Amination | Palladium or Copper catalyst | Amino | Biologically active compounds |
| C-H Arylation | Rhodium or Iridium catalyst | Aryl | Novel organic materials |
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. nih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry systems represents a significant future research direction.
Improved Safety: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. nih.gov
On-Demand Generation of Intermediates: Potentially unstable or hazardous intermediates can be generated and consumed in situ within a flow system, avoiding their accumulation in large quantities. youtube.com
Telescoped Synthesis: Multiple synthetic steps could be combined into a single continuous process, reducing manual handling and purification steps, thereby increasing efficiency. nih.gov This could be particularly advantageous for multi-step transformations starting from this compound.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Heat Transfer | Limited | Excellent |
| Reaction Control | Moderate | Precise |
| Scalability | Difficult | Straightforward |
| Safety with Exothermic Reactions | Potential for runaways | Enhanced safety |
Advanced Materials Applications
While the biological potential of pyrimidine derivatives is well-documented, their application in materials science is a rapidly growing field. researchgate.net The unique electronic properties of the pyrimidine ring, combined with the potential for extensive functionalization of this compound, opens up avenues for the development of advanced materials.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based molecules have been investigated for their use in OLEDs due to their electron-transporting properties. researchgate.net By strategically modifying the structure of this compound, for example, through the introduction of fluorescent or phosphorescent moieties via cross-coupling reactions, novel materials for OLEDs could be designed.
Fluorescent Sensors: The pyrimidine core can be incorporated into molecules designed to act as fluorescent sensors for metal ions or other analytes. researchgate.net The functional groups on this compound could be tailored to create specific binding sites, leading to new chemosensors.
Nonlinear Optical (NLO) Materials: Pyrimidine derivatives with donor-acceptor architectures have shown promise as NLO materials. nih.gov The synthetic versatility of this compound could be exploited to create molecules with large NLO responses for applications in optoelectronics.
| Material Application | Required Molecular Feature | Potential Modification of this compound |
| OLEDs | Efficient charge transport and luminescence | Introduction of aromatic and charge-transporting groups |
| Fluorescent Sensors | Specific analyte binding site and fluorophore | Attachment of a chelating group and a fluorescent reporter |
| NLO Materials | Donor-pi-acceptor structure | Introduction of electron-donating and -withdrawing groups |
Q & A
Q. What are the critical parameters to optimize the synthesis yield of 5-Bromo-2-(2-bromopropyl)pyrimidine?
Key parameters include reaction temperature (typically 60–80°C for brominated intermediates), solvent selection (e.g., acetonitrile or ethanol for polar aprotic conditions), and catalyst use (e.g., palladium complexes for cross-coupling steps). Reaction time and stoichiometric ratios of brominating agents (e.g., NBS or PBr₃) must be tightly controlled to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm).
- HPLC-MS : Validates purity (>98%) and molecular weight (M.Wt ~272.14 g/mol).
- FT-IR : Identifies functional groups (e.g., C-Br stretches at 500–600 cm⁻¹).
- Melting Point Analysis : Consistency with literature values (e.g., ~180–183°C for related bromopyrimidines) ensures crystallinity .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential toxicity. Store at 2–8°C in moisture-free, sealed containers. Dispose of waste via halogenated organic waste protocols. Emergency procedures for spills include neutralization with sodium bicarbonate and adsorption with inert materials .
Q. What chromatographic techniques are recommended for separating diastereomers of derivatives?
Chiral HPLC with columns like Chiralpak® IA/IB and mobile phases (hexane/isopropanol) resolves enantiomers. GC with cyclodextrin-based columns can also separate volatile derivatives under optimized temperature programs .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies. Parameters like Fukui indices identify electrophilic sites (e.g., C-5 bromine as a leaving group). Solvent effects are simulated using PCM (Polarizable Continuum Model) to predict kinetic outcomes .
Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions?
Steric hindrance from the 2-bromopropyl group directs coupling to the less hindered C-5 position. Hammett substituent constants (σ⁺) quantify electronic effects of substituents on pyrimidine’s aromatic ring. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis confirms selectivity .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Implement Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent ratio). Statistical process control (SPC) monitors intermediate purity via inline HPLC. Use of anhydrous reagents and inert atmospheres (N₂/Ar) reduces moisture-sensitive side reactions .
Q. How does solvent polarity affect reaction kinetics in SN2 pathways?
Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SN2 displacement. Kinetic studies (UV-Vis monitoring at λ=254 nm) show rate constants (k) correlate with solvent dielectric constants (ε). Solvent-free mechanochemical grinding offers alternative activation under controlled shear forces .
Q. What in silico methods predict metabolic pathways in biological systems?
ADMET Predictor® simulates phase I/II metabolism (e.g., cytochrome P450 oxidation at bromine sites). Molecular docking (AutoDock Vina) assesses binding affinities to hepatic enzymes. Toxicity endpoints (e.g., Ames test predictions) are modeled using QSAR .
Q. How to resolve contradictions in catalytic efficiency data for brominated intermediates?
Cross-validate kinetic data (e.g., turnover frequency, TOF) using multiple techniques:
- Microcalorimetry : Measures heat flow during catalysis.
- Isotopic Labeling (²H/¹³C) : Tracks mechanistic pathways.
- X-ray Crystallography : Resolves catalyst-substrate interactions.
Discrepancies arise from solvent impurities or ligand decomposition, requiring rigorous QC (e.g., ICP-MS for metal leaching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
